1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-4-piperidinecarboxamide
Description
1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-4-piperidinecarboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 6 and a methylsulfanyl group at position 2. The pyrimidine ring is linked to a piperidine moiety bearing a carboxamide group at position 3. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the methylsulfanyl group) and hydrogen-bonding capacity (via the carboxamide). Such characteristics make it a candidate for pharmaceutical development, particularly in kinase inhibition or receptor modulation .
Properties
IUPAC Name |
1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4OS/c1-18-11-14-8(12)6-9(15-11)16-4-2-7(3-5-16)10(13)17/h6-7H,2-5H2,1H3,(H2,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQBSOUENZLGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-4-piperidinecarboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine with methylthiol.
Substitution Reactions: The chloro group at position 6 of the pyrimidine ring can be introduced via nucleophilic substitution reactions using reagents like thionyl chloride.
Attachment of the Piperidine Ring: The piperidine ring can be attached to the pyrimidine ring through amide bond formation using reagents like carbonyldiimidazole (CDI) or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its pharmacological properties, particularly as a modulator of G protein-coupled receptors (GPCRs). GPCRs are critical targets in drug discovery due to their roles in various physiological processes and diseases.
Case Study: GPCR Modulation
A study highlighted the compound's ability to act as an allosteric modulator of specific GPCRs, which could lead to novel treatments for central nervous system disorders. The modulation of these receptors can influence neurotransmitter release and receptor signaling pathways, providing therapeutic avenues for conditions like depression and anxiety disorders .
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. Its mechanism involves the disruption of cancer cell signaling pathways.
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that the compound effectively reduced the viability of cancer cells, particularly in breast and lung cancer models. The compound was shown to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The antimicrobial activity of the compound has also been explored, revealing efficacy against a range of bacterial strains. This property is crucial for developing new antibiotics in response to rising antibiotic resistance.
Case Study: Bacterial Inhibition
In laboratory settings, 1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-4-piperidinecarboxamide exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential role in treating bacterial infections .
Neurological Applications
Given its interaction with neurotransmitter systems, the compound is under investigation for its potential use in treating neurological disorders such as schizophrenia and Parkinson’s disease.
Case Study: Neuroprotective Effects
Research focusing on neuroprotection indicated that the compound could protect neuronal cells from oxidative stress-induced damage, which is a contributing factor in neurodegenerative diseases. The findings suggest that it may enhance neuronal survival and function under pathological conditions .
Table 1: Summary of Biological Activities
Table 2: Chemical Suppliers
| Supplier Name | Contact Information | Location |
|---|---|---|
| Key Organics Ltd. | +44 (0) 1840-212137 | United Kingdom |
| Ryan Scientific, Inc. | 843-884-4911 x 319 | United States |
| Meryer (Shanghai) Chemical Technology Co., Ltd. | 021-61259108 | China |
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylsulfanyl groups on the pyrimidine ring may play a role in binding to these targets, while the piperidinecarboxamide moiety may enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Insights
- Methylsulfanyl at position 2 increases lipophilicity, aiding membrane permeability but possibly reducing aqueous solubility . Replacement of chlorine with ethoxy (as in ) introduces steric bulk and electron-donating effects, which may alter target affinity and metabolic stability .
Piperidine Modifications :
- The 4-carboxamide group in the target compound supports hydrogen bonding, critical for target engagement. In contrast, 3-amine derivatives () prioritize basicity and salt formation for solubility .
- N-methylation () reduces hydrogen-bonding capacity but may improve metabolic resistance by blocking oxidation sites .
Pharmacological and Pharmacokinetic Comparisons
- Capivasertib (): A clinically approved 4-piperidinecarboxamide derivative, but its pyrrolopyrimidine core and aryl substituents confer distinct target specificity (e.g., AKT inhibition). The target compound’s simpler structure may offer broader kinase selectivity .
- Hydrochloride Salts (): Salt forms of amine-containing analogs improve solubility, a critical factor for oral bioavailability. The target compound’s neutral carboxamide may require formulation adjustments to enhance absorption .
Biological Activity
1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-4-piperidinecarboxamide, also known by its CAS number 1261229-79-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C11H14ClN3O2S
- Molecular Weight : 287.76576 g/mol
- CAS Number : 1261229-79-1
Research indicates that this compound exhibits various mechanisms of action, primarily through its interactions with specific biological targets. Its structure suggests potential inhibition of certain enzymes involved in metabolic pathways, particularly those associated with inflammatory responses and cancer progression.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit tumor growth by targeting angiogenesis and promoting apoptosis in cancer cells. For instance, a study demonstrated that derivatives similar to this compound could inhibit PARP-1, an enzyme crucial for DNA repair in cancer cells. This inhibition can enhance the efficacy of DNA-damaging chemotherapeutics, thereby improving therapeutic outcomes in cancer treatment .
Anti-inflammatory Effects
The compound has also exhibited anti-inflammatory properties. Research suggests that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Study 1: Inhibition of PARP-1
In a comparative study involving various inhibitors of PARP-1, it was found that compounds structurally related to 1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-4-piperidinecarboxamide displayed significant inhibitory activity against PARP-1. The study reported IC50 values indicating potent inhibition, which could translate into enhanced efficacy in cancer therapies .
Study 2: Anti-inflammatory Activity
A preclinical trial evaluated the anti-inflammatory effects of the compound in animal models of induced inflammation. The results showed a marked reduction in edema and inflammatory markers, suggesting its potential as a therapeutic agent for managing inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-4-piperidinecarboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:
- Chlorination : Introduce the chloro group at position 6 using POCl₃ or PCl₃ under reflux conditions (110–120°C) .
- Sulfanyl Group Installation : React with methanethiol or methyl disulfide in the presence of a base (e.g., NaH) in DMF at 60–80°C .
- Piperidine Coupling : Use nucleophilic aromatic substitution (SNAr) to attach the piperidine-carboxamide moiety, requiring anhydrous conditions and a polar aprotic solvent (e.g., DMF, THF) .
- Yield Optimization : Monitor via TLC/HPLC, and employ column chromatography for purification. Reaction time and temperature must be tightly controlled to minimize side products .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chloro at C6, methylsulfanyl at C2) and piperidine-carboxamide conformation. Key signals include:
- Pyrimidine ring protons (δ 8.2–8.5 ppm for H4) .
- Methylsulfanyl group (δ 2.5–2.7 ppm for SCH₃) .
- IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and secondary amine (N-H ~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₁₁H₁₅ClN₄OS: theoretical ~310.05 g/mol) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
- Methodological Answer :
- Kinase Inhibition Assays : Test against kinase panels (e.g., AKT, EGFR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate kinase inhibition using both biochemical (e.g., radiometric ³³P-ATP assays) and cellular (e.g., Western blot for phosphorylated targets) methods .
- Compound Stability Checks : Assess degradation in assay buffers (e.g., via LC-MS) to rule out false negatives due to instability .
- Solubility Optimization : Use co-solvents (DMSO ≤0.1%) or formulate with cyclodextrins to ensure bioavailability in cellular assays .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyrimidine and piperidine moieties?
- Methodological Answer :
- Substituent Variation :
- Replace methylsulfanyl with ethylsulfanyl or arylthio groups to modulate lipophilicity .
- Modify the piperidine-carboxamide with alkyl/aryl groups to enhance target binding .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
- Bioisosteric Replacement : Substitute the chloro group with fluorine or trifluoromethyl to evaluate electronic effects on activity .
Q. How should researchers design experiments to elucidate the compound’s mechanism of action (MoA) in complex biological systems?
- Methodological Answer :
- Proteomic Profiling : Employ affinity-based pull-down assays with biotinylated analogs to identify binding partners .
- CRISPR-Cas9 Screening : Use genome-wide knockout libraries to pinpoint synthetic lethal genes upon compound treatment .
- Metabolomic Analysis : LC-MS-based untargeted metabolomics to track downstream metabolic perturbations .
Q. What advanced analytical methods are recommended for detecting and quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS Quantification : Develop a MRM (multiple reaction monitoring) method with deuterated internal standards (e.g., D₃-methylsulfanyl analog) for plasma/tissue samples .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-UV to predict metabolic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
